molecular formula C20H21FN6O2 B2962095 N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2380193-69-9

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2962095
CAS No.: 2380193-69-9
M. Wt: 396.426
InChI Key: GLKNCDKNOXRVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, an azetidine ring, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. The synthetic route may include:

    Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate starting materials under specific conditions, such as heating with a base or acid catalyst.

    Introduction of the Fluorine and Methoxyphenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Azetidine Ring: This step may involve cyclization reactions using suitable reagents and conditions.

    Attachment of the Pyrazole Carboxamide Moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts like palladium on carbon, and specific temperature and pressure conditions.

Scientific Research Applications

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Pharmaceuticals: It may serve as an active pharmaceutical ingredient (API) in the formulation of drugs for treating various diseases.

    Chemical Biology: The compound can be used as a tool to study biological pathways and mechanisms at the molecular level.

Mechanism of Action

The mechanism of action of N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethylimidazole-4-carboxamide
  • N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethylpyrazole-4-sulfonamide
  • N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmethanesulfonamide

These compounds share similar structural features but differ in specific functional groups or substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic benefits.

Properties

IUPAC Name

N-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-25-9-14(8-24-25)20(28)26(2)15-10-27(11-15)19-17(21)18(22-12-23-19)13-4-6-16(29-3)7-5-13/h4-9,12,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKNCDKNOXRVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.